3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one and its derivatives involves several steps including alkylation, cyclization, and hydrolysis. For instance, the alkylation of a related oxazolidinone compound with diphenylmethyl bromoacetate resulted in high diastereoselectivity, followed by hydrolysis to produce a specific oxazolidin-5-one derivative. These processes are characterized by their high efficiency and selectivity, showcasing the compound's versatile synthetic accessibility (Abell, Taylor, & Oldham, 1996).
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular structure of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one derivatives. These studies reveal detailed insights into the compound's stereochemistry and conformation, aiding in the understanding of its chemical behavior and reactivity. The structure of these compounds is characterized by specific diastereoselective formations, which are crucial for their synthesis and application (Abell, Taylor, & Oldham, 1996).
Chemical Reactions and Properties
Oxazolidinones, including 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one, participate in various chemical reactions, demonstrating a wide range of chemical properties. These compounds are involved in reactions such as ring-closure through intramolecular displacement and cycloadditions, highlighting their reactivity and potential in synthesizing complex molecules. The stereospecific synthesis from beta-hydroxyalkyl phenyl selenides further demonstrates the compound's versatility (Tiecco et al., 2004).
Scientific Research Applications
Enantiopure Amino Acid Synthesis : 3-Benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones are efficient sources for synthesizing enantiopure α,α-dialkyl α-amino acids, which are valuable in medicinal chemistry (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).
Δ-5 Desaturase Inhibition : Novel 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones demonstrate potent activity as Δ-5 desaturase inhibitors, a promising direction for treating atherosclerosis (Fujimoto et al., 2017).
Stereoselective Organic Synthesis : 4-Substituted-5,5-dimethyl oxazolidin-2-ones are effective chiral auxiliaries for stereoselective enolate alkylations and Michael additions, useful in enolate-based organic synthesis (Davies & Sanganee, 1995).
Aldose Reductase Inhibition : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, derived from similar compounds, show potential as aldose reductase inhibitors, important for managing diabetic complications (Ali et al., 2012).
Antibacterial Drug Candidates : New oxazolidin-2-one derivatives synthesized with β-aminoalanines show potential antibacterial activity, suggesting their suitability as new drug candidates (Fujisaki, Abe, & Sumoto, 2005).
High-Yield Oxazolidinone Synthesis : A method for producing high-yielding oxazolidinones with high diastereoselectivity has been developed, enabling the synthesis of chiral oxazolidinones with minimal racemization (Seebach & Fadel, 1985).
Safety And Hazards
The safety and hazards associated with 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one are not well-documented in the literature. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for research on 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that a similar compound could be developed for the prevention and treatment of thromboembolic diseases6.
properties
IUPAC Name |
3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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